![molecular formula C17H18N4O3S B15073475 [4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a serine/threonine kinase involved in the regulation of gene transcription. Inhibition of CDK9 has shown promise in reactivating epigenetically silenced genes in cancer cells, making MC180295 a potential therapeutic agent for various malignancies .
準備方法
Synthetic Routes and Reaction Conditions: MC180295 is synthesized through a series of chemical reactions involving the formation of a racemic mixture of two enantiomers, MC180379 and MC180380. The synthesis involves the use of specific reagents and catalysts to achieve high selectivity and potency .
Industrial Production Methods: The industrial production of MC180295 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired enantiomers and achieve the required specifications for pharmaceutical use .
化学反応の分析
Types of Reactions: MC180295 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of MC180295 .
科学的研究の応用
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in gene transcription and epigenetic regulation.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways
作用機序
MC180295 exerts its effects by selectively inhibiting CDK9, leading to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1. This inhibition reactivates epigenetically silenced genes, promoting cancer cell redifferentiation and apoptosis. The compound also induces an immuno-sensitizing interferon response, contributing to its anti-tumor efficacy .
類似化合物との比較
MC180379: An enantiomer of MC180295 with similar but slightly lower potency.
MC180380: Another enantiomer of MC180295 with higher potency in live-cell epigenetic assays.
Other CDK9 Inhibitors: Includes compounds like flavopiridol and dinaciclib, which also target CDK9 but with different selectivity and potency profiles
Uniqueness of MC180295: MC180295 stands out due to its high selectivity for CDK9 and its ability to reactivate epigenetically silenced genes. Its unique mechanism of action and potent anti-tumor effects make it a promising candidate for further clinical development .
特性
分子式 |
C17H18N4O3S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9?,10?,12-/m1/s1 |
InChIキー |
JRNXAQINDCOHGS-RTYFJBAXSA-N |
異性体SMILES |
C1CC2CC1C[C@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
正規SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


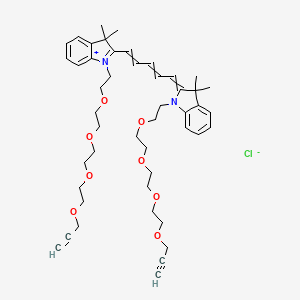
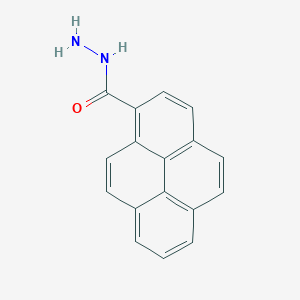
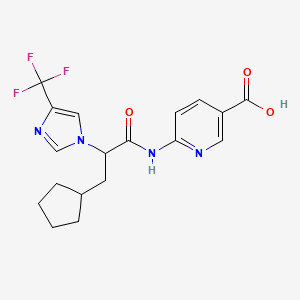
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
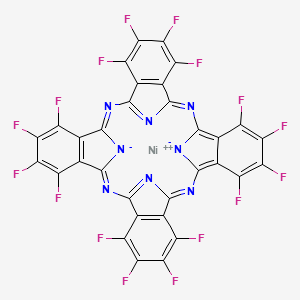

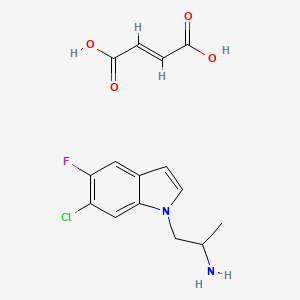
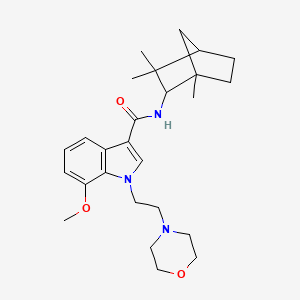
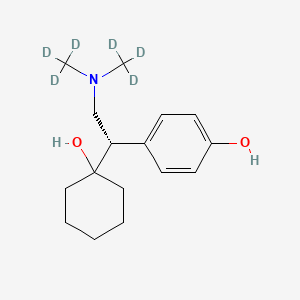
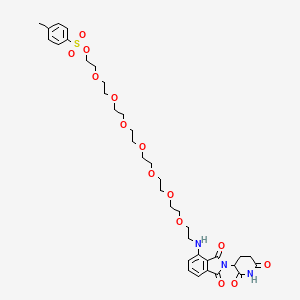
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
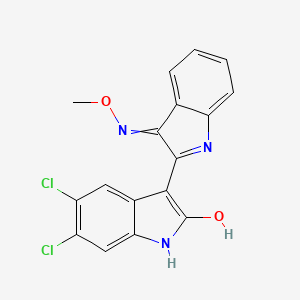
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
